N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-7-9-15(10-8-14)24-12-4-6-18(23)22-19-21-17(13-25-19)16-5-2-3-11-20-16/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAVGVGUJVNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thiourea derivative.
Attachment of the Butanamide Group: The thiazole derivative can then be reacted with a butanoyl chloride derivative to introduce the butanamide group.
Introduction of the p-Tolylthio Group: Finally, the compound can be functionalized with a p-tolylthio group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, and further research could lead to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate specific pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Thioether vs. Sulfonyl/Sulfonamide : The target’s p-tolylthio group is less polar than sulfonyl/sulfonamide analogs, likely improving membrane permeability but reducing metabolic stability compared to sulfonamides .
- Pyridine Position: Pyridin-2-yl (target) vs.
- Amide Side Chain : The butanamide chain in the target allows conformational flexibility, whereas glyciamide derivatives (e.g., ) introduce additional hydrogen-bonding sites.
Biological Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.49 g/mol. The compound features a thiazole ring and a pyridine moiety, which are critical for its biological activity.
The biological activity of thiazole derivatives often involves their interaction with various biological targets such as enzymes and receptors. The exact mechanism of action for this compound is not fully elucidated, but it is hypothesized to modulate enzyme activity and signal transduction pathways, potentially inhibiting key metabolic enzymes or binding to specific receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, a series of thiazole-containing compounds demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7). In comparative studies, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, suggesting their potential as antimicrobial agents. The structural features of this compound may contribute to its efficacy in disrupting bacterial cell functions.
Enzyme Inhibition
The compound's structural characteristics suggest potential inhibition of specific enzymes involved in cancer progression and other diseases. For instance, recent findings on similar thiazole compounds indicate that they can effectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Cytotoxicity Studies : A study involving various thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 cells. The study concluded that the presence of specific substituents on the thiazole ring enhances the anticancer activity .
- Mechanistic Insights : Another research effort focused on CDK inhibition revealed that certain thiazole derivatives could induce G1/S phase arrest in cancer cells, leading to reduced proliferation rates. This highlights the potential therapeutic application of this compound in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
